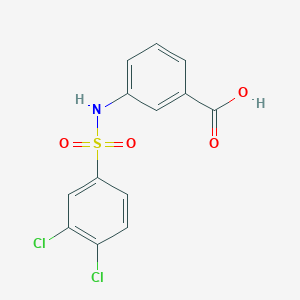

3-(3,4-Dichlorobenzenesulfonamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-Dichlorobenzenesulfonamido)benzoic acid is a chemical compound with the CAS Number: 380432-28-0 . It has a molecular weight of 346.19 and its IUPAC name is 3-{[(3,4-dichlorophenyl)sulfonyl]amino}benzoic acid . It is a solid at room temperature .

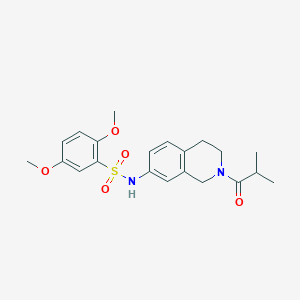

Molecular Structure Analysis

The molecular formula of this compound is C13H9Cl2NO4S . The InChI Code is 1S/C13H9Cl2NO4S/c14-11-5-4-10(7-12(11)15)21(19,20)16-9-3-1-2-8(6-9)13(17)18/h1-7,16H,(H,17,18) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Scientific Research Applications

Benzoic Acid in Food and Feed Additives

Benzoic acid is recognized for its antibacterial and antifungal properties and is widely used as a preservative in food and feed. Research indicates that benzoic acid can improve growth and health by promoting gut functions, including digestion, absorption, and barrier functions. Studies utilizing piglets and porcine intestinal epithelial cells have shown that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration can damage gut health through redox status alterations (Mao et al., 2019).

Pharmacokinetic Analysis of Benzoic Acid

A physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid across different species, including rats, guinea pigs, and humans, highlights the metabolic and dosimetric variations. The study developed species-specific PBPK models to predict the hepatic metabolism of benzoic acid to hippuric acid. This research provides implications for assessing dietary exposures to benzoates and understanding the pharmacokinetic component of interspecies uncertainty factors (Hoffman & Hanneman, 2017).

Salicylic Acid Derivatives for Drug Development

Research on salicylic acid derivatives, including a focus on a novel compound, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), indicates potential for developing alternative drugs to acetylsalicylic acid (ASA). Preliminary assessments of this compound have shown promising results in COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity, suggesting the utility of such derivatives in new drug development (Tjahjono et al., 2022).

Advanced Oxidation Processes for Degradation of Pharmaceuticals

A review on the degradation of acetaminophen by advanced oxidation processes (AOPs) provides insights into the kinetics, mechanisms, and by-products of degradation. This research could be relevant to understanding the degradation processes of similar compounds, including benzoic acid derivatives, in environmental contexts (Qutob et al., 2022).

Safety and Hazards

The safety information available indicates that 3-(3,4-Dichlorobenzenesulfonamido)benzoic acid is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

3-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-11-5-4-10(7-12(11)15)21(19,20)16-9-3-1-2-8(6-9)13(17)18/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPAXFIVLVXWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2770879.png)

![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine hydrochloride](/img/structure/B2770884.png)

![Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2770886.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2770888.png)

![(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2770894.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2770896.png)

![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2770897.png)